N-(乙氧羰基)邻氨基苯甲酸

描述

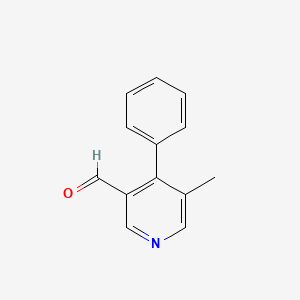

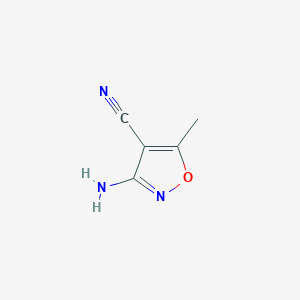

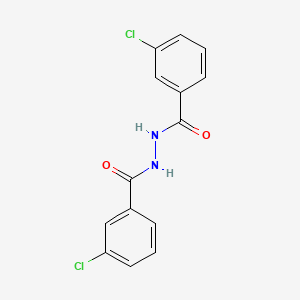

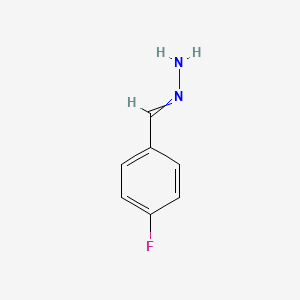

N-(Ethoxycarbonyl)anthranilic acid is a heterocyclic organic compound . It is a derivative of anthranilic acid, which is known to be a versatile building block in the assembly of various C-N bonds and medicinally active heterocyclic systems .

Synthesis Analysis

Anthranilic acid complexes of various metals have been synthesized and characterized using techniques such as thermogravimetric analysis, elemental analysis, FT-IR, UV-vis spectrometry, and mass spectrometry . Anthranilic acid has also been used as a precursor for exclusive tryptophan side chain labeling .Molecular Structure Analysis

Anthranilic acid, the parent compound of N-(Ethoxycarbonyl)anthranilic acid, is an aromatic compound with a benzene ring ortho-substituted with a carboxylic acid and an amine . This makes the compound amphoteric, containing both acidic and basic functional groups .Chemical Reactions Analysis

Anthranilic acid and its derivatives have been used in a variety of amination reactions, including cross-coupling reactions, C-H aminations, and annulation reactions . These reactions demonstrate the great synthetic potential of anthranilic acid derivatives .Physical And Chemical Properties Analysis

Anthranilic acid, the parent compound of N-(Ethoxycarbonyl)anthranilic acid, is a white or yellow solid with an odorless, sweetish taste . It has a molar mass of 137.14 g/mol and a chemical formula of C7H7NO2 . It is soluble in water, very soluble in chloroform and pyridine, and slightly soluble in trifluoroacetic acid and benzene .科学研究应用

1. 邻氨基苯甲酸衍生物的合成

N-(乙氧羰基)邻氨基苯甲酸已用于合成各种邻氨基苯甲酸衍生物。例如,铜催化的交叉偶联程序允许溴苯甲酸的区域选择性胺化,以产生 N-芳基和 N-烷基邻氨基苯甲酸衍生物 (Wolf 等人,2006)。这些衍生物在金属离子选择性氟传感中具有应用,N-(1-芘)邻氨基苯甲酸在水中对 Hg(II) 表现出选择性荧光猝灭,即使存在其他金属离子,如 Zn(II) 和 Cd(II)。

2. 抗肿瘤和抗增殖应用

N-(乙氧羰基)邻氨基苯甲酸及其衍生物在抗肿瘤和抗增殖应用中显示出潜力。邻氨基苯甲酸与乙氧羰基异硫氰酸酯反应,导致二氢喹唑啉衍生物的合成,对各种癌细胞系表现出显着的细胞毒性,并抑制 c-Met 激酶和 Pim-1 激酶 (Mohareb 和 Halim,2018)。

3. 苯并恶嗪-4-酮的合成

已描述了使用邻氨基苯甲酸衍生物与碳酸二乙酯的偶联反应合成 2-乙氧基-(4H)-3,1-苯并恶嗪-4-酮的实用途径 (Bahmani、Sharafi-kolkeshvandi 和 Nikpour,2012)。该合成在温和条件下实现,在制药和有机化学中具有潜在应用。

安全和危害

未来方向

Anthranilic acid and its derivatives have emerged as versatile building blocks in the assembly of various C-N bonds and medicinally active heterocyclic systems . A deep understanding of the unique properties of anthranilic acid and the underlying working mechanism can provide a guideline for researchers who are interested in anthranilic acid chemistry, leading to further exploration of novel and efficient catalytic systems for C-N bond construction .

属性

IUPAC Name |

2-(ethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-6-4-3-5-7(8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFRUUXHDGHBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352064 | |

| Record name | N-(Ethoxycarbonyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Ethoxycarbonyl)anthranilic acid | |

CAS RN |

41470-93-3 | |

| Record name | N-(Ethoxycarbonyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide](/img/structure/B3065353.png)

![6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide](/img/structure/B3065385.png)